molecular formula C8H14F2O2 B12962075 (4-(Difluoromethoxy)cyclohexyl)methanol

(4-(Difluoromethoxy)cyclohexyl)methanol

Cat. No.: B12962075
M. Wt: 180.19 g/mol
InChI Key: QXXSSMYOUVKGHR-UHFFFAOYSA-N
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Description

(4-(Difluoromethoxy)cyclohexyl)methanol is an organic compound with the molecular formula C8H14F2O2 It features a cyclohexane ring substituted with a difluoromethoxy group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclohexanol with difluoromethyl ether under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for (4-(Difluoromethoxy)cyclohexyl)methanol are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethoxy)cyclohexyl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used to substitute the difluoromethoxy group, depending on the desired product.

Major Products Formed

    Oxidation: Formation of (4-(Difluoromethoxy)cyclohexyl)carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

(4-(Difluoromethoxy)cyclohexyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Difluoromethoxy)cyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors, potentially leading to biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethanol: Similar structure but lacks the difluoromethoxy group.

    (4,4-Difluorocyclohexyl)methanol: Similar structure but with different substitution patterns.

Properties

Molecular Formula

C8H14F2O2

Molecular Weight

180.19 g/mol

IUPAC Name

[4-(difluoromethoxy)cyclohexyl]methanol

InChI

InChI=1S/C8H14F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h6-8,11H,1-5H2

InChI Key

QXXSSMYOUVKGHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CO)OC(F)F

Origin of Product

United States

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